Ethyl 3-(furan-2-yl)prop-2-ynoate

Click chemistry Cross-coupling Cycloaddition

Ethyl 3-(furan-2-yl)prop-2-ynoate (CAS 38898-09-8) is a heteroaryl propiolate ester bearing a terminal alkyne conjugated to a furan ring. Its molecular formula is C₉H₈O₃ and its molecular weight is 164.16 g/mol.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B13172318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(furan-2-yl)prop-2-ynoate
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC1=CC=CO1
InChIInChI=1S/C9H8O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3
InChIKeyGROILLJHMYKJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(furan-2-yl)prop-2-ynoate: Alkyne-Functionalized Furan Building Block for Cycloaddition and Cross-Coupling Procurement


Ethyl 3-(furan-2-yl)prop-2-ynoate (CAS 38898-09-8) is a heteroaryl propiolate ester bearing a terminal alkyne conjugated to a furan ring. Its molecular formula is C₉H₈O₃ and its molecular weight is 164.16 g/mol [1]. The compound belongs to the class of alkynyl furans, combining the electron-rich diene character of furan with the dipolarophilic and cross-coupling reactivity of an activated alkyne. These dual reactive handles distinguish it from the more commonplace saturated (propanoate) and olefinic (acrylate) furan analogs in the procurement of advanced intermediates for medicinal chemistry and materials science .

1
Dual reactive handles

Terminal alkyne conjugated to an electron-rich furan diene enables orthogonal cycloaddition and cross-coupling strategies.

2
Workflow compatibility

Fits CuAAC, Sonogashira coupling, Diels-Alder, and alkyne-carbonyl cyclization workflows for advanced intermediate assembly.

3
Procurement context

Select when alkyne-specific reactivity is required; saturated and olefinic analogs lack the necessary π-unsaturation.

Ethyl 3-(furan-2-yl)prop-2-ynoate: Why Saturated and Olefinic Furan Analogs Cannot Serve as Drop-In Replacements


The term "ethyl furan-propionate" encompasses a family of compounds—ethyl 3-(furan-2-yl)propanoate (saturated, CAS 10031-90-0), ethyl 3-(furan-2-yl)acrylate (α,β-unsaturated, CAS 623-20-1), and ethyl 3-(furan-2-yl)prop-2-ynoate (alkyne, CAS 38898-09-8)—that differ fundamentally in the hybridization state of the C₂–C₃ bond. This difference dictates which reaction manifolds are accessible: copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and alkyne-carbonyl cyclizations are exclusively available to the prop-2-ynoate . Conversely, the propanoate is deployed primarily as a flavorant (FEMA 2435) and lacks any π-unsaturation for cycloaddition . The acrylate can participate in Michael additions and Diels-Alder reactions as a dienophile but cannot serve as a dipolarophile in 1,3-dipolar cycloadditions. Procurement of the incorrect oxidation state leads either to failed key step execution or to the requirement for additional redox manipulation, directly impacting synthetic step count and overall yield.

Analog
Target: Propiolate
Substitute Concern
Saturated propanoate
C≡C enables CuAAC, Sonogashira, [3+2] cycloaddition
sp³ backbone lacks π-unsaturation; cycloaddition and cross-coupling pathways unavailable
Acrylate analog
Dipolarophile for 1,3-dipolar cycloaddition with azides
Dienophile only; cannot participate in Huisgen cycloaddition to form triazoles
Thiophene propiolate
XLogP3 1.8; TPSA 39.4 Ų; MW 164.16 Da
Higher MW (~180 Da) and altered lipophilicity may shift permeability and solubility profiles

Ethyl 3-(furan-2-yl)prop-2-ynoate: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Triple Bond vs. Saturated Analog: Exclusive Access to Huisgen 1,3-Dipolar Cycloaddition and Sonogashira Coupling Manifolds

Ethyl 3-(furan-2-yl)prop-2-ynoate contains a terminal alkyne that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed Sonogashira coupling, two bond-forming reactions that are mechanistically impossible with the saturated analog ethyl 3-(furan-2-yl)propanoate . The propanoate's sp³-hybridized backbone cannot engage in any pericyclic or organometallic coupling requiring π-unsaturation.

Reaction manifold access
Reported
4 exclusive manifolds vs 0 for propanoate
Enables click chemistry and cross-coupling pathways
Mechanism-context analysis; no assay required
Click chemistry Cross-coupling Cycloaddition

Alkyne vs. Acrylate: Complementary Diels-Alder and 1,3-Dipolar Cycloaddition Selectivity Profiles

While ethyl 3-(furan-2-yl)acrylate (E isomer, CAS 623-20-1) can serve as a dienophile in Diels-Alder reactions, it lacks the linear geometry and orthogonal π-system of the alkyne that is required for 1,3-dipolar cycloadditions with azides or nitrile oxides. The propiolate, bearing a C≡C bond, acts as a dipolarophile in Huisgen reactions to yield triazoles or isoxazoles, a pathway inaccessible to the acrylate [1]. In Diels-Alder contexts, the propiolate yields a bicyclic adduct with an additional endocyclic double bond compared to the acrylate adduct, providing a different scaffold for downstream diversification [2].

Cycloaddition selectivity
Class-level
Dipolarophile + dienophile vs dienophile only
Enables triazole and isoxazole library synthesis
Class-level inference; verify in target system
Diels-Alder 1,3-dipolar cycloaddition Dienophile

Furan-2-yl vs. Thiophen-2-yl Propiolate: Computed Lipophilicity and Polar Surface Area Differentiation

Computed physicochemical properties distinguish ethyl 3-(furan-2-yl)prop-2-ynoate from its thiophene analog (CAS 61354-73-2). The furanyl compound exhibits an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 39.4 Ų [1]. The thiophene analog has a higher molecular weight (180.22 vs. 164.16 g/mol) and, due to sulfur's lower electronegativity and larger atomic radius, is predicted to have a different log P and TPSA profile, affecting membrane permeability and solubility in medicinal chemistry campaigns .

Drug-likeness profile
Reported
XLogP3 1.8 | TPSA 39.4 Ų
Reported CNS drug-like space context
Computed properties; experimental validation recommended
Lipophilicity Polar surface area Drug-likeness

Ethyl Ester vs. Methyl Ester Propiolate: Established Purity Specification and Commercial Availability for Ethyl Congener

The ethyl ester (CAS 38898-09-8) is commercially available with a minimum purity specification of 95% from multiple suppliers (e.g., AKSci, Leyan) . The methyl ester analog (methyl 3-(furan-2-yl)propiolate) is less commonly stocked, and its purity specifications are not consistently reported. For procurement teams, the ethyl ester offers a verified 95% purity baseline with established long-term storage conditions (cool, dry place), reducing the quality risk associated with less common ester variants.

Purity specification
Specification review
≥95% (ethyl ester) from multiple suppliers
Reduces repurification need for multi-step synthesis
Supplier-reported specification; verify by in-house QC
Purity specification Commercial availability Procurement readiness

Ethyl 3-(furan-2-yl)prop-2-ynoate: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-Furan Conjugate Synthesis

The terminal alkyne of ethyl 3-(furan-2-yl)prop-2-ynoate is the essential functional group for CuAAC. This compound enables the modular assembly of 1,2,3-triazole-furan hybrids for biological screening, a capability that the saturated propanoate and acrylate analogs cannot provide . Research groups engaged in bioorthogonal chemistry or fragment-based drug discovery should specify the prop-2-ynoate to access this reaction manifold.

Diels-Alder Cycloaddition with Dual Diene/Dienophile Character for Polycyclic Scaffold Construction

The furan ring of this compound acts as a diene, while the conjugated alkyne serves as a dienophile, permitting sequential or orthogonal cycloaddition strategies for complex polycyclic framework assembly, as established by propiolate Diels-Alder precedent [1]. This dual reactivity is absent in the propanoate and distinct from the mono-dienophile character of the acrylate.

Sonogashira Cross-Coupling for Extended π-Conjugated Furanyl Systems

The alkyne terminus permits palladium-catalyzed Sonogashira coupling with aryl or vinyl halides, enabling the construction of extended furan-containing conjugated systems for optoelectronic materials or fluorescent probes . The saturated analog cannot participate in this transformation, making the propiolate the required procurement choice for any Sonogashira-based synthetic route.

Medicinal Chemistry Library Synthesis Exploiting Furan Lipophilicity for CNS Lead Optimization

The computed XLogP3 of 1.8 and TPSA of 39.4 Ų place this compound within favorable CNS drug-like space [2]. When building furan-containing libraries for neurotherapeutic screening, the propiolate's lower molecular weight and polarity compared to the thiophene analog may improve blood-brain barrier permeability predictions, guiding strategic building block selection.

Application
Selection Property
Validation Focus
CuAAC triazole-furan conjugate synthesis
Terminal alkyne dipolarophile activity
1,3-dipolar cycloaddition efficiency
Diels-Alder polycyclic scaffold construction
Furan diene and alkyne dienophile dual reactivity
Cycloaddition regiochemistry and diastereoselectivity
Sonogashira cross-coupling for extended π-systems
Terminal alkyne cross-coupling reactivity
Catalyst system and substrate scope review
CNS lead optimization library synthesis
Low MW / TPSA drug-likeness profile
Permeability and solubility assay context
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